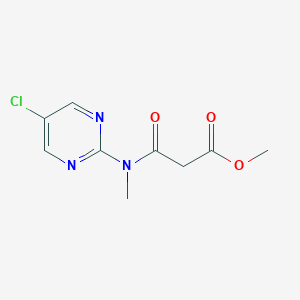

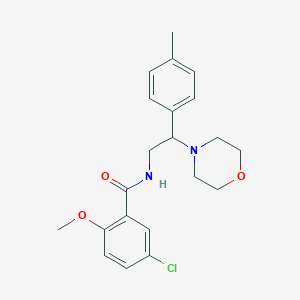

![molecular formula C11H17NO4 B2394372 Acide 1-[(tert-butoxy)carbonyl]-1,2,3,4-tétrahydropyridine-2-carboxylique CAS No. 1779402-01-5](/img/structure/B2394372.png)

Acide 1-[(tert-butoxy)carbonyl]-1,2,3,4-tétrahydropyridine-2-carboxylique

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Chemical Reactions Analysis

The tert-butoxycarbonyl (BOC) group is a protecting group used in organic synthesis. The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .Mécanisme D'action

Target of Action

The primary target of the compound “1-[(Tert-butoxy)carbonyl]-1,2,3,4-tetrahydropyridine-2-carboxylic acid” is amines . The compound contains a tert-butyloxycarbonyl (BOC) group , which is a protecting group used in organic synthesis . The BOC group can be added to amines under aqueous conditions .

Mode of Action

The compound interacts with its targets (amines) through a process known as protection . This involves the addition of the BOC group to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The result of this interaction is the formation of BOC-protected amines , which are stable and resistant to various chemical reactions .

Biochemical Pathways

The compound affects the amine protection pathway in organic synthesis . The BOC group serves as a protecting group for amines, preventing them from reacting during certain stages of synthesis . This allows for more complex molecules to be built up step-by-step, without unwanted side reactions .

Pharmacokinetics

The compound’sBOC group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . This suggests that the compound could be metabolized and excreted following similar chemical reactions.

Result of Action

The primary result of the compound’s action is the formation of BOC-protected amines . These protected amines can then undergo further chemical reactions without the risk of the amine group reacting . This is particularly useful in the synthesis of complex organic molecules, where protecting groups like the BOC group are essential .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the addition of the BOC group to amines requires aqueous conditions and the presence of a base . Furthermore, the removal of the BOC group can be accomplished with strong acids . Therefore, the compound’s action is highly dependent on the chemical environment.

Avantages Et Limitations Des Expériences En Laboratoire

Boc-THP-2-carboxylic acid has several advantages for lab experiments. It is readily available and easy to synthesize. It has been used as a building block in the synthesis of various compounds and as a protecting group for amines in the synthesis of peptides and other organic compounds. However, its limitations include its limited use in biological studies and the lack of understanding of its mechanism of action.

Orientations Futures

There are several potential future directions for the study of Boc-THP-2-carboxylic acid. It could be used as a starting material for the synthesis of novel antifungal agents. It could also be studied for its potential use as a protecting group for amines in the synthesis of peptides and other organic compounds. Further studies are needed to understand its mechanism of action and its potential use in biological studies.

Conclusion

In conclusion, Boc-THP-2-carboxylic acid is a chemical compound that has been used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential future applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of Boc-THP-2-carboxylic acid in various fields of study.

Méthodes De Synthèse

The synthesis of Boc-THP-2-carboxylic acid involves the reaction of 1,2,3,4-tetrahydropyridine-2-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds at room temperature and produces Boc-THP-2-carboxylic acid as a white solid in good yield.

Applications De Recherche Scientifique

Utilisation comme groupe protecteur en synthèse organique

Le groupe tert-butoxycarbonyl (BOC) est utilisé comme groupe protecteur pour les amines en synthèse organique . Le groupe BOC peut être ajouté aux amines en conditions aqueuses en utilisant du dicarbonate de di-tert-butyle en présence d'une base telle que l'hydroxyde de sodium .

Protection des amines

Le groupe BOC est utilisé pour la protection des amines. Cela peut être réalisé en agitant un mélange de l'amine et du dicarbonate de di-tert-butyle (Boc2O) en suspension dans l'eau à température ambiante .

Déprotection des amines

Les amines protégées par le BOC peuvent être déprotégées en utilisant différentes méthodes, telles que le mélange du carbamate protégé avec de l'acide chlorhydrique (HCl) 3 M dans l'acétate d'éthyle pendant 30 min à température ambiante .

Utilisation dans la synthèse des dipeptides

Les AAIL protégés dérivés des acides aminés tert-butoxycarbonyl-protégés (Boc-AAIL) disponibles dans le commerce peuvent être utilisés comme matières premières dans la synthèse des dipeptides avec des réactifs de couplage couramment utilisés .

Utilisation dans la synthèse du médicament anti-VHC Velpatasvir

Une approche efficace pour séparer l'acide chiral (2S,4S)-1-(tert-butoxycarbonyl)-4-(méthoxyméthyl)pyrrolidine-2-carboxylique ((2S,4S)-TBMP) du mélange (2S,4S)-TBMP et (2S,4R)-1-(tert-butoxycarbonyl)-4-(méthoxyméthyl)pyrrolidine-2-carboxylique ((2S,4R)-TBMP), un intermédiaire important pour le médicament anti-VHC Velpatasvir, a été développé .

Utilisation en recherche chimique

Ce composé est utilisé en recherche chimique et est disponible auprès de divers fournisseurs de produits chimiques scientifiques . Il est généralement vendu sous forme de poudre cristalline et est insoluble dans l'eau .

Propriétés

IUPAC Name |

1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-pyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO4/c1-11(2,3)16-10(15)12-7-5-4-6-8(12)9(13)14/h5,7-8H,4,6H2,1-3H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFOXQMAOPSBJON-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CCCC1C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1779402-01-5 |

Source

|

| Record name | 1-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydropyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propylquinolin-4(1H)-one](/img/structure/B2394292.png)

![N-(tert-butyl)-2-[4-(cyclohexylcarbonyl)piperazin-1-yl]-6-(4-ethylphenyl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine](/img/structure/B2394293.png)

![2-[3-(5-bromo-6-methoxy-2-naphthyl)-4-methyl-1H-pyrazol-1-yl]-3-chloro-5-(trifluoromethyl)pyridine](/img/structure/B2394295.png)

![5,6-Dimethyl-2-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-4-pyrimidinol](/img/structure/B2394297.png)

![3-Ethyl-8-(pyridin-3-ylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2394299.png)

![N-(4-(methylthio)benzo[d]thiazol-2-yl)pentanamide](/img/structure/B2394306.png)

![3-amino-4-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]benzonitrile](/img/structure/B2394307.png)

![[(Z)-[1-[(2,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] propanoate](/img/structure/B2394310.png)

![5-[[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methyl]-3-methyl-1,2-oxazole](/img/structure/B2394311.png)